(S)-4-Isopropylthiazolidine-2-thione
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or use in various applications would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Quantum Chemistry and Synthesis
- Synthesis Techniques : The compound can be synthesized from aminoalcohols like R-3-methyl-2-amino-butyl alcohol, which are prepared by the reduction of D or L-valine methyl ester. This synthesis involves the use of KBH4 and CaCl2, demonstrating the compound's versatility in chemical synthesis (Ye, 1998).
Biological Applications
- Antifungal Activities : Some derivatives of 1,3-thiazolidine-2-thione, including those with 4-isopropyl substituents, have demonstrated strong antifungal activities against various pathogens, indicating the compound's potential in developing antifungal agents (Chen et al., 2015).
- Antidiabetic Properties : Thiazolidinedione derivatives, to which (S)-4-Isopropylthiazolidine-2-thione is closely related, have been identified as potent activators of peroxisome proliferator-activated receptor γ (PPARγ), a receptor implicated in insulin sensitivity and glucose homeostasis (Lehmann et al., 1995).
Chemical Properties and Applications
- Molecular Structure Analysis : The structural analysis of various thiazolidine-2-thiones, including isopropyl variants, provides insights into their molecular configurations, which is crucial for their application in synthetic chemistry (Laknifli et al., 1995).
Pharmaceutical Research
- Synthesis of Drug Derivatives : It has been used in the asymmetric synthesis of drug derivatives, like in the enantioselective synthesis of (R)-Baclofen, highlighting its importance in pharmaceutical compound development (Khatik et al., 2011).
Material Science
- Complex Formation : The compound has been used to synthesize novel chiral silver(I) complexes, indicating its utility in the formation of new materials with potential applications in various fields, including catalysis and material science (Shi et al., 2002).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other potential hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or behavior.
properties
IUPAC Name |
(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropylthiazolidine-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.